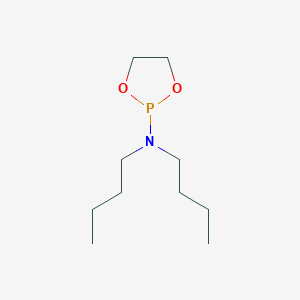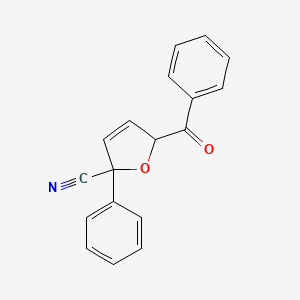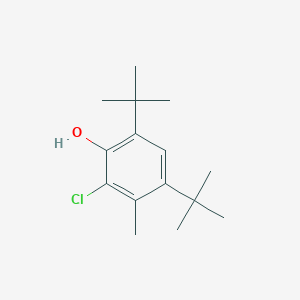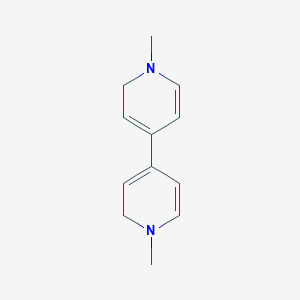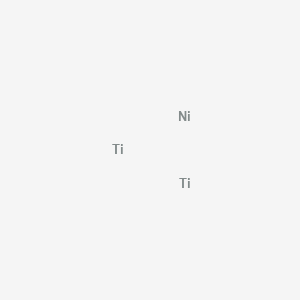
2-(4-Chloro-phenylthiomethyl)-4-methyl-2H-quinazolin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chloro-phenylthiomethyl)-4-methyl-2H-quinazolin-3-ol is a synthetic organic compound that belongs to the quinazolinone class This compound is characterized by the presence of a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-phenylthiomethyl)-4-methyl-2H-quinazolin-3-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinazoline Core: The initial step involves the cyclization of anthranilic acid derivatives with formamide or its equivalents to form the quinazoline core.
Introduction of the 4-Chloro-phenylthiomethyl Group: This step involves the nucleophilic substitution reaction where a 4-chloro-phenylthiomethyl group is introduced using appropriate thiol reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
化学反应分析
Types of Reactions
2-(4-Chloro-phenylthiomethyl)-4-methyl-2H-quinazolin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinazolinone derivatives.
Reduction: The compound can be reduced to form different quinazoline derivatives.
Substitution: The chloro group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as a biochemical probe for studying enzyme functions and interactions.
Medicine: Preliminary studies suggest its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry: It can be used in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 2-(4-Chloro-phenylthiomethyl)-4-methyl-2H-quinazolin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of cellular processes, making it a potential therapeutic agent.
相似化合物的比较
Similar Compounds
2-(4-Chloro-phenylthio)-4-methylquinazoline: Lacks the hydroxyl group at the 3-position.
4-Methyl-2H-quinazolin-3-ol: Lacks the 4-chloro-phenylthiomethyl group.
2-(4-Methylphenylthio)-4-methylquinazoline: Substitutes the chloro group with a methyl group.
Uniqueness
2-(4-Chloro-phenylthiomethyl)-4-methyl-2H-quinazolin-3-ol is unique due to the presence of both the 4-chloro-phenylthiomethyl group and the hydroxyl group at specific positions on the quinazoline core
属性
CAS 编号 |
6327-43-1 |
|---|---|
分子式 |
C16H13ClN2OS |
分子量 |
316.8 g/mol |
IUPAC 名称 |
2-[(4-chlorophenyl)sulfanylmethyl]-4-methyl-3-oxidoquinazolin-3-ium |
InChI |
InChI=1S/C16H13ClN2OS/c1-11-14-4-2-3-5-15(14)18-16(19(11)20)10-21-13-8-6-12(17)7-9-13/h2-9H,10H2,1H3 |
InChI 键 |
MFNGIERHPDNELB-UHFFFAOYSA-N |
规范 SMILES |
CC1=[N+](C(=NC2=CC=CC=C12)CSC3=CC=C(C=C3)Cl)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


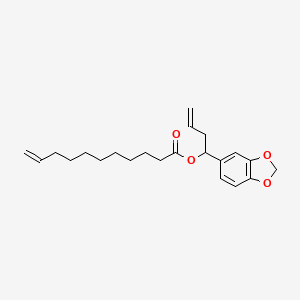
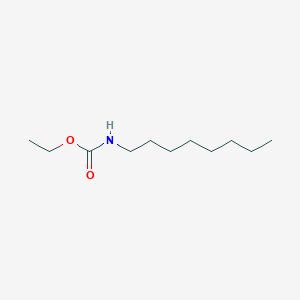


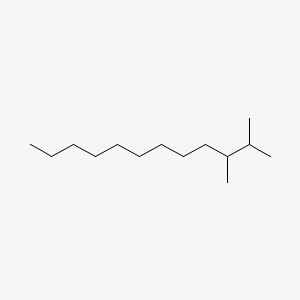

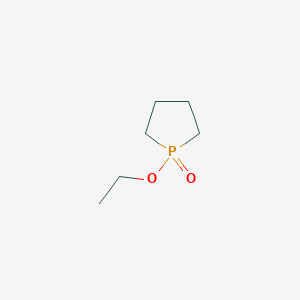

![4-Amino-3-bromo-1,5,6,7-tetrahydro-2h-cyclopenta[b]pyridin-2-one](/img/structure/B14721418.png)
